N1-苄基-2-氟苯-1,4-二胺

货号 B1353485

CAS 编号:

219664-14-9

分子量: 216.25 g/mol

InChI 键: PMHKMAIPESXDLD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

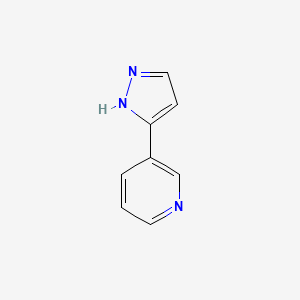

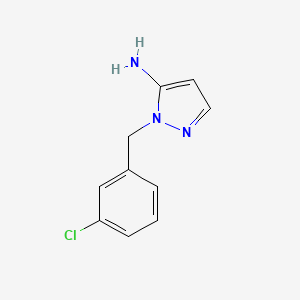

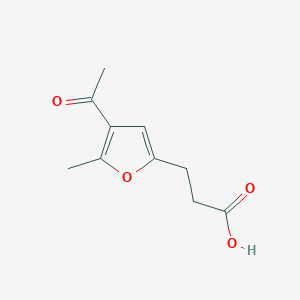

N1-Benzyl-2-fluorobenzene-1,4-diamine is an organic compound with the molecular formula C13H13FN2 . It is composed of two benzene rings, a fluorine atom, and a diamine group . The compound has a molecular weight of 216.25 g/mol .

Molecular Structure Analysis

The molecular structure of N1-Benzyl-2-fluorobenzene-1,4-diamine consists of a benzyl group attached to a 2-fluorobenzene-1,4-diamine . The InChI string representation of the molecule isInChI=1S/C13H13FN2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 . Physical And Chemical Properties Analysis

N1-Benzyl-2-fluorobenzene-1,4-diamine has a molecular weight of 216.25 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its relative hydrophobicity . The compound has two hydrogen bond donors and three hydrogen bond acceptors . Its topological polar surface area is 38 Ų .科学研究应用

有机合成和催化

- 芳香二胺,包括与N1-苄基-2-氟苯-1,4-二胺相关的化合物,在有机合成中起着至关重要的中间体作用。它们可用作合成聚合物、染料、药物和农药的前体。例如,从相关二胺单体衍生的含非对称和非共面咔唑单元的新型氧化还原活性聚酰亚胺的合成和表征展示了为电子应用创造先进材料的潜力 (Iqbal et al., 2016)。

材料科学

- 氟化芳香化合物以其在开发具有独特性能的材料中的作用而闻名,例如作为有机金属化学和过渡金属基催化的溶剂。由于氟取代基对金属中心的弱配位,突显了它们在材料科学应用中的潜力 (Pike et al., 2017)。

药理学和生物医学应用

- 芳香二胺已被研究用于其药理活性。例如,新型芳香二胺化合物对巨噬细胞核因子-kappaB依赖性诱导型一氧化氮合酶表达的抑制作用,表明它们在炎症和免疫反应调节方面具有潜在的治疗应用 (Shin et al., 2005)。

腐蚀抑制

- 对苯衍生物用于腐蚀抑制的研究揭示了芳香二胺在保护金属免受腐蚀方面的潜力,突显了这类化合物的工业应用 (Singh & Quraishi, 2016)。

环境科学

- 微生物菌株,如葡萄牙拉布里斯菌,对二氟苯的生物降解提供了关于氟化芳香化合物的环境命运和降解途径的见解。这项研究强调了理解这类化学物质对环境影响的重要性 (Moreira et al., 2009)。

属性

IUPAC Name |

1-N-benzyl-2-fluorobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHKMAIPESXDLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-Benzyl-2-fluorobenzene-1,4-diamine | |

Synthesis routes and methods

Procedure details

To 60 g (243.7 mmol) of the intermediate N-benzyl-2-fluoro-4-nitroaniline (3), 600 mL ethanol was added as a solvent. The resultant mixture was slowly heated to reflux and then 60 mL concentrated hydrochloric acid was added. After the reactant was completely dissolved, 55 g (974.6 mmol) of Fe powder was added in batches within 1 hour. Then, reflux was continued for five hours until the reaction almost completed. The mixture was cooled to room temperature and buffered to pH 8-9 with a saturated Na2CO3. Then, the mixture was filtrated, and the filtrate was evaporated to remove ethanol by rotatory evaporation. The residual water layer was extracted with ethyl acetate, and then the ethyl acetate layer was reversely extracted with 10% diluted hydrochloric acid solution. The ethyl acetate layer was discarded. The acid-water layer was adjusted to be basic with a NaOH solution and then extracted with ethyl acetate. Thus obtained ethyl acetate layer was rotary evaporated and 47 g of dark tan oily substance was obtained with a yield of 89.2%.

[Compound]

Name

intermediate

Quantity

60 g

Type

reactant

Reaction Step One

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

89.2%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1353404.png)

![methyl (2R)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate](/img/structure/B1353412.png)

![[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B1353425.png)

![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)